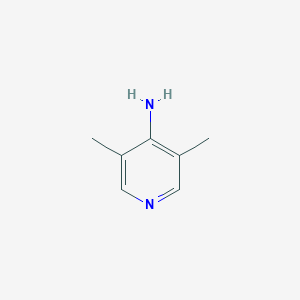

4-Benzylpiperazin-2-on

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Benzylpiperazin-2-one and its derivatives involves innovative methodologies that highlight the compound's accessibility and the efficiency of synthetic routes. For instance, a novel three-step synthesis from the methyl ester of (S)-serine has been described, utilizing diastereomeric oxazolidine derivatives as key intermediates, leading to chiral, non-racemic bicyclic lactams with promising interaction with σ1-receptors (Beduerftig et al., 2001). Additionally, efficient synthesis routes have been developed for related compounds, emphasizing the versatility of the benzylpiperazine scaffold in medicinal chemistry (Koroleva et al., 2012).

Molecular Structure Analysis

The molecular structure of 4-Benzylpiperazin-2-one derivatives has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. These studies reveal the compound's conformational preferences and the impact of substituents on its three-dimensional structure. For example, the structure of a designer benzylpiperazine was confirmed by NMR and X-ray crystallography, highlighting the compound's planarity and potential for further functionalization (Westphal et al., 2009).

Chemical Reactions and Properties

4-Benzylpiperazin-2-one undergoes a variety of chemical reactions, demonstrating its reactivity and utility in organic synthesis. It has been used as a precursor in the synthesis of nitrone compounds, which undergo cycloadditions with alkynes and alkenes to give isoxazolines and isoxazolidines, respectively. These transformations showcase the compound's versatility in creating complex, biologically active molecules (Bernotas & Adams, 1996).

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

4-Benzylpiperazin-2-on ist ein Derivat von Piperazin. Piperazin ist das dritthäufigste Stickstoff-Heterocyclus in der Arzneimittelforschung . Es ist weit verbreitet in verschiedenen pharmakologischen Wirkstoffen mit anxiolytischen, antiviralen, kardioprotektiven, krebshemmenden und antidepressiven Eigenschaften . Darüber hinaus ist es der Schlüsselbestandteil mehrerer Blockbuster-Medikamente, wie Imatinib (auch als Gleevec vermarktet) und Sildenafil, das als Viagra verkauft wird .

C–H-Funktionalisierung

Es wurden große Fortschritte bei der C–H-Funktionalisierung der Kohlenstoffatome des Piperazinrings erzielt . Dieser Prozess beinhaltet die Modifikation von Kohlenstoff-Wasserstoff-Bindungen in organischen Verbindungen, was ein kritischer Schritt bei der Synthese komplexer Moleküle aus einfachen Vorläufern ist .

Synthese neuer Verbindungen

Eine Reihe neuer 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituierter Phenyl-2H-chromen-2-one wurden durch reduktive Aminierung von 7-Methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-on mit verschiedenen substituierten aromatischen Aldehyden synthetisiert . Dieser Prozess verwendet Natriumcyanoborhydrid in Methanol .

Antibakterielle Aktivität

Die repräsentativen Analoga von this compound wurden auf ihre antimikrobielle Aktivität in vitro untersucht . Die Verbindungen zeigten signifikante antibakterielle und antimykotische Aktivität .

Molekularmodellierung

Die Docking-Simulation der acht aktivsten Piperazin-Chromen-2-on-Derivate gegenüber dem Oxidoreduktase-Enzym (PDB-ID 1XDQ) zeigte, dass der stabilste Enzym-Inhibitor-Komplex durch hydrophobe Wechselwirkungen stabilisiert wurde, die zwischen den aromatischen Einheiten des Liganden und lipophilen Resten der Bindungsstelle auftraten .

Arzneimittelforschung

In den letzten Jahren haben Cumarin-basierte Piperazin-Nuklide in der Arzneimittelforschung erhebliche Aufmerksamkeit erlangt

Wirkmechanismus

Target of Action

4-Benzylpiperazin-2-one, also known as Benzylpiperazine (BZP), primarily targets the serotonergic and dopaminergic receptor systems . It has been shown to have a mixed mechanism of action, acting in a similar fashion to MDMA .

Mode of Action

BZP has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation . This interaction with its targets results in changes that are similar to the effects of amphetamine, although BZP’s dosage is roughly 10 times higher by weight .

Biochemical Pathways

The primary biochemical pathway affected by BZP is the serotonin pathway. By acting on the serotonin reuptake transporter, BZP increases the concentration of serotonin in the extracellular fluids surrounding the cell . This leads to increased activation of the serotonergic system, resulting in effects similar to those of amphetamine .

Pharmacokinetics

It is known that bzp is metabolized in the liver and excreted renally . The elimination half-life of BZP is approximately 5.5 hours

Result of Action

The molecular and cellular effects of BZP’s action are primarily related to its stimulant and euphoriant properties . Several studies have found that the effects of BZP are similar to amphetamine . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

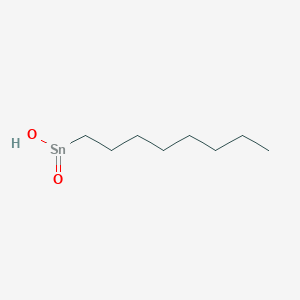

IUPAC Name |

4-benzylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-9-13(7-6-12-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWVHKNCFZRBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

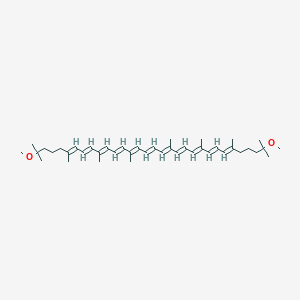

C1CN(CC(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466485 | |

| Record name | 4-benzylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13754-41-1 | |

| Record name | 4-benzylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-oxopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary focus of the research presented in the paper "Synthesis and Reaction of 1-Substituted-4-benzylpiperazin-2-ones"?

A1: This research focuses on developing and optimizing synthetic routes for 1-substituted-4-benzylpiperazin-2-one derivatives. [] The authors explore different reaction conditions and reagents to achieve efficient and versatile synthesis of these compounds. The study primarily focuses on the chemical synthesis aspect, aiming to provide a foundation for further exploration of these compounds' potential applications.

Q2: Why is the synthesis of 1-substituted-4-benzylpiperazin-2-ones significant in the field of organic chemistry?

A2: The significance of this research lies in the fact that piperazin-2-one derivatives, especially those with substitutions at the 1 and 4 positions, are considered privileged scaffolds in medicinal chemistry. [] This means they often exhibit a broad range of biological activities. Therefore, developing efficient synthetic routes for these compounds is crucial for expanding chemical libraries and facilitating the discovery of new drug candidates or materials with desirable properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)